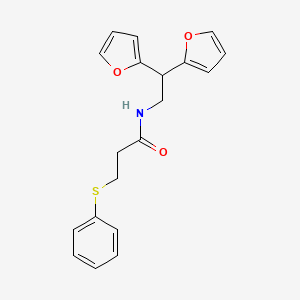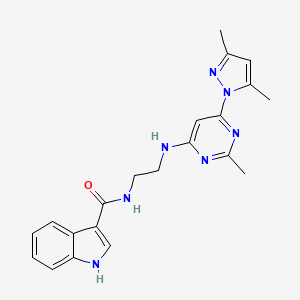
methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Approaches
The compound has been involved in synthetic studies aiming to develop novel chemical entities. For instance, Fathalla & Pazdera (2017) described the synthesis of piperazine substituted quinolones, showcasing methodologies that could potentially apply to the synthesis of compounds with similar structural features (Fathalla & Pazdera, 2017). Similarly, Ardizzoia et al. (2008) detailed a palladium-catalyzed cyclization/carbonylation route for producing 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, a process that might be adaptable for synthesizing related compounds (Ardizzoia et al., 2008).
Crystal Structure and Analysis
Research into the crystal structures of related compounds can provide insight into their potential applications and interactions. Ullah & Altaf (2014) studied the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, which could help understand the structural dynamics of similarly complex molecules (Ullah & Altaf, 2014).
Potential Applications
Anticancer Activity
Kumar et al. (2013) explored the synthesis and anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, indicating the potential for compounds with similar structures to be developed as anticancer agents (Kumar et al., 2013).
Antibacterial Activity
Sheu et al. (1998) described the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, highlighting the medicinal chemistry applications of piperazine derivatives and their relevance in developing antibacterial agents (Sheu et al., 1998).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 inhibitor, showcasing the therapeutic potential of structurally complex molecules in neurological disorders (Yamamoto et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys. It is also involved in the proliferation, migration, and differentiation of certain cell types .
Mode of Action
This compound acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein and inhibits its activity, thereby preventing the downstream effects of RET activation .
Biochemical Pathways
The inhibition of the RET protein by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, migration, and differentiation . The compound’s action on these pathways can lead to the inhibition of tumor growth in cancers driven by RET mutations .
Pharmacokinetics
It is known that the compound is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the RET protein, leading to the suppression of the downstream effects of RET activation . This can result in the inhibition of cell proliferation, migration, and differentiation, thereby potentially inhibiting tumor growth in cancers driven by RET mutations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as other drugs or proteins, can potentially affect the compound’s action, efficacy, and stability
Analyse Biochimique
Biochemical Properties
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to enzyme inhibition or activation. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, resulting in increased levels of acetylcholine in synaptic clefts. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical interactions. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of metabolites that can further interact with cellular targets. These metabolic processes influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments. It can interact with transporters such as P-glycoprotein, influencing its efflux and intracellular accumulation. Additionally, binding proteins such as albumin can affect the compound’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
methyl 1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-32-21(31)29-9-8-15-4-2-3-5-17(15)19(29)20(30)28-12-10-27(11-13-28)18-7-6-16(14-26-18)22(23,24)25/h2-7,14,19H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBYIQMGQWGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

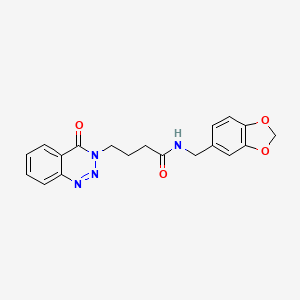
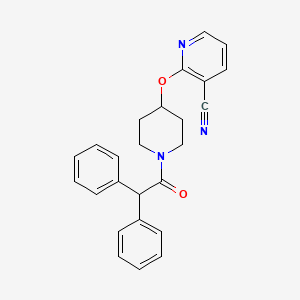
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
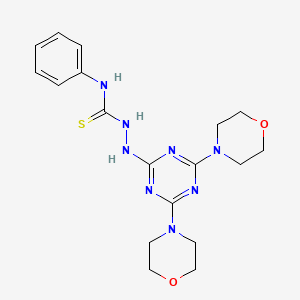
![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)
![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)
